![molecular formula C18H20N2O3S B2548039 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-03-4](/img/structure/B2548039.png)
2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . For instance, tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .
Scientific Research Applications
Anticancer Properties: Molecules containing the thiophene ring system exhibit promising anticancer properties . Researchers explore their potential as novel chemotherapeutic agents. Further studies could elucidate their mechanisms of action and optimize their efficacy.
Anti-Inflammatory Agents: Thiophene-based compounds have demonstrated anti-inflammatory effects . Investigating the anti-inflammatory pathways and designing derivatives with improved bioavailability could lead to valuable therapeutic options.
Antimicrobial Activity: Thiophene derivatives also possess antimicrobial properties . Researchers investigate their effectiveness against bacterial, fungal, and viral infections. Structural modifications may enhance their selectivity and reduce toxicity.
Organic Semiconductors and Electronics: Thiophene-mediated molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Understanding their electronic properties and optimizing their performance is essential for advancing these technologies.
Material Science and Corrosion Inhibition
Beyond medicinal applications, thiophene derivatives find use in material science:
Corrosion Inhibitors: Thiophene derivatives serve as corrosion inhibitors . Researchers explore their effectiveness in protecting metals and alloys from corrosion. Understanding their interaction with metal surfaces and optimizing their performance is crucial for industrial applications.
Organic Synthesis and Heterocyclization
The synthesis of thiophene derivatives involves various methods, including condensation reactions:
Gewald Reaction: The Gewald reaction produces aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Paal–Knorr Reaction: The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Other Condensation Methods: Additional methods include the Fiesselmann and Hinsberg syntheses .
Safety and Hazards
properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)24-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLCUGDVKMILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
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